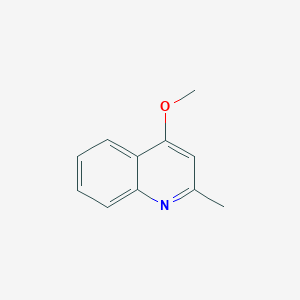

4-Methoxy-2-methylquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-7-11(13-2)9-5-3-4-6-10(9)12-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMDZKZXIGHWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574163 | |

| Record name | 4-Methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31835-53-7 | |

| Record name | 4-Methoxy-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31835-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy 2 Methylquinoline and Its Derivatives

Classical and Contemporary Synthetic Routes to the 4-Methoxy-2-methylquinoline Core Structure

The foundational quinoline (B57606) skeleton of this compound is generally constructed through established synthetic routes that involve the formation of the bicyclic ring system. These methods often begin with aniline (B41778) or its derivatives and employ various reagents to build the pyridine (B92270) ring fused to the benzene (B151609) ring.

Condensation Reactions for Quinoline Ring Formation

Condensation reactions are a cornerstone in quinoline synthesis. The Combes synthesis, for instance, involves the acid-catalyzed condensation of an aniline with a β-diketone. mdpi.com In the context of this compound, a substituted aniline could react with a suitable β-diketone to yield a 2,4-disubstituted quinoline backbone. mdpi.com The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. mdpi.com The choice of substituents on the aniline and the β-diketone determines the final substitution pattern of the quinoline product. For example, the use of methoxy-substituted anilines can lead to the formation of the corresponding methoxy-substituted quinolines. nih.gov

Another relevant condensation approach is the Doebner-von Miller reaction, which is a well-established method for the synthesis of 2-methylquinolines. nih.gov This reaction typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. nih.gov A modified Doebner-von Miller protocol has been reported for the synthesis of 2-methylquinoline (B7769805) derivatives in the presence of a strong acid. nih.gov

Cyclization Approaches for the Quinoline Skeleton

Cyclization reactions provide a powerful means to construct the quinoline ring system. The Conrad-Limpach synthesis is a prominent method that yields 4-hydroxyquinolines, which are direct precursors to 4-methoxyquinolines. nih.gov This reaction involves the condensation of anilines with β-ketoesters. nih.gov The process is typically a two-step procedure where an enamine is first formed, followed by thermal cyclization at high temperatures (around 250 °C) to give the 4-hydroxyquinoline (B1666331). nih.gov The use of high-boiling inert solvents can significantly improve the yield of the cyclization step. nih.gov

For instance, the synthesis of 4-hydroxy-2-methyl-6-nitroquinoline has been demonstrated using a variation of the Conrad-Limpach synthesis, highlighting the utility of this method for preparing substituted 4-hydroxyquinolines. acs.org Another example involves the reaction of anilines with dimethyl- or diethyl-1,3-acetonedicarboxylate, followed by ring closure in a high-boiling solvent like 1,2-dichlorobenzene to furnish 4-hydroxyquinoline derivatives. acs.org

A specific example is the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which begins with the cyclization of 4-methoxyaniline with ethyl acetoacetate in the presence of polyphosphoric acid at 170 °C. This step forms the 6-methoxy-2-methyl-4-quinolone core structure. google.com

Methylation Strategies for Introducing the 4-Methoxy Group

The conversion of the 4-hydroxy group to a 4-methoxy group is a crucial step in the synthesis of the target compound. This is typically achieved through an O-methylation reaction.

The hydroxyl group at the 4-position of the quinoline ring can be readily methylated using various methylating agents under basic conditions. juniperpublishers.com Common reagents for this transformation include methyl iodide and dimethyl sulfate (B86663). juniperpublishers.comresearchgate.net The reaction proceeds via the deprotonation of the hydroxyl group by a base to form a more nucleophilic phenoxide ion, which then attacks the methylating agent in an SN2 reaction.

Studies on the alkylation of related 4-hydroxyquinoline systems have shown that O-methylation is generally favored over N-methylation. For example, the methylation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate with methyl iodide in the presence of a base predominantly yields the O-methylated product, methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate. nih.gov The choice of base and solvent can influence the reaction's efficiency and regioselectivity. Common bases used include potassium carbonate and sodium hydride, while solvents like DMF and acetone are often employed. nih.gov

While direct protocols for the methylation of 4-hydroxy-2-methylquinoline (B36942) are not extensively detailed in the provided search results, the principles of O-methylation of phenolic compounds are well-established. The reaction would involve treating 4-hydroxy-2-methylquinoline with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a suitable base such as potassium carbonate or sodium hydroxide. juniperpublishers.com

Vapor-Phase Synthesis Methods

Advanced Synthetic Protocols for this compound Analogues

Modern synthetic chemistry has introduced a range of advanced protocols that allow for the efficient and often highly selective synthesis of complex quinoline derivatives. These methods often employ transition metal catalysts to facilitate bond formations that are difficult to achieve through classical methods.

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of substituted quinolines. For example, a palladium-catalyzed cascade reaction of N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides with primary alcohols provides a novel route to 4-alkenyl 2-alkoxyquinolines. nih.gov Another advanced approach involves the palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives to access quinoline-4-one structures.

Furthermore, copper-catalyzed reactions have been developed for the synthesis of functionalized quinolines. One-pot copper-catalyzed aerobic oxidative cyclization of N-(2-alkenylaryl)enamines is a notable example. nih.gov Additionally, transition metal-free syntheses are gaining prominence. For instance, the annulation of anthranils and enaminones catalyzed by methanesulfonic acid provides an efficient route to 3-acylquinolines. mdpi.com

The synthesis of analogues of this compound can also be achieved through multi-component reactions. A one-pot three-component strategy has been used to synthesize a 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, which involves a BF3·OEt2-catalyzed Povarov cycloaddition followed by an oxidative dehydrogenation aromatization process. These advanced methods provide access to a wide array of substituted this compound analogues with diverse functionalities, which are valuable for various applications, including medicinal chemistry.

Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinoline Derivatives

Ultrasound-assisted synthesis has emerged as an efficient and environmentally friendly method for accelerating organic reactions. This technique has been successfully applied to the synthesis of 4-alkoxy-2-methylquinoline derivatives, offering significant advantages in terms of reaction time and yield.

A notable application involves the O-alkylation of 6-methoxy-2-methylquinolin-4-ol, a close analogue of the parent compound, to produce a series of 4-alkoxy-6-methoxy-2-methylquinolines. This method utilizes an ultrasonic probe in an open vessel system, which facilitates a rapid and efficient reaction. The process involves treating the quinolin-4-ol with various benzyl (B1604629) bromides in the presence of potassium carbonate (K₂CO₃) as a base and dimethylformamide (DMF) as the solvent. The application of ultrasound energy dramatically reduces the reaction time to just 15 minutes, affording the desired products in satisfactory yields ranging from 45% to 84% with high purity (≥95%). nih.govnih.govrsc.org This sonochemistry approach provides a significant improvement over conventional thermal heating methods, which often require longer reaction times and higher temperatures. nih.gov

The general procedure involves mixing the quinolin-4-ol, the respective benzyl bromide, and K₂CO₃ in DMF, followed by sonication. The workup is straightforward, involving solvent reduction, dilution with water, and filtration of the solid product. nih.gov This rapid, efficient, and high-yield protocol is advantageous for creating libraries of compounds for structure-activity relationship studies. nih.govrsc.org

| Compound | R Group (from R-Br) | Yield (%) | Reaction Time |

|---|---|---|---|

| 3a | Benzyl | 72 | 15 min |

| 3b | 4-Fluorobenzyl | 65 | 15 min |

| 3c | 4-Chlorobenzyl | 70 | 15 min |

| 3d | 4-Bromobenzyl | 76 | 15 min |

| 3e | 4-Methylbenzyl | 68 | 15 min |

| 3f | 4-Methoxybenzyl | 55 | 15 min |

| 3g | 4-Nitrobenzyl | 45 | 15 min |

Palladium-Catalyzed Coupling Reactions in Quinoline Derivatization

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the functionalization of heterocyclic compounds like quinoline. nih.gov These methods can be broadly categorized into two approaches for derivatization: cross-coupling reactions involving a pre-functionalized (e.g., halogenated) quinoline and direct C-H bond functionalization.

Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide. organic-chemistry.orglibretexts.org For quinoline derivatization, this typically involves the reaction of a haloquinoline (e.g., a chloro- or iodoquinoline) with an arylboronic acid. For instance, 2-aryl-4-chloro-3-iodoquinolines can undergo sequential Suzuki couplings. nih.gov The greater reactivity of the C-I bond allows for selective substitution at the 3-position, followed by a second coupling at the less reactive 4-position under different conditions. nih.gov Similarly, the Sonogashira coupling reaction enables the introduction of alkynyl groups by reacting a haloquinoline with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. chemrxiv.orgnih.gov These cross-coupling reactions are indispensable for creating complex aryl- and alkynyl-substituted quinolines from halogenated precursors.

Direct C-H Functionalization: More recently, direct C-H activation has emerged as a more atom- and step-economical strategy. nih.govrsc.org This approach avoids the need for pre-halogenation of the quinoline ring. Palladium catalysts can mediate the coupling of various partners directly with the C-H bonds of the quinoline scaffold. beilstein-journals.orgrsc.org The inherent electronics of the quinoline ring often direct functionalization to specific positions. For instance, C-H functionalization frequently occurs at the C2 or C8 positions, often facilitated by the coordinating effect of the quinoline nitrogen atom or by using a quinoline N-oxide as an intermediate to direct the catalyst. nih.govrsc.orgacs.org These reactions allow for the introduction of aryl, alkyl, and other functional groups onto the quinoline core with high regioselectivity. nih.gov

Derivatization Strategies of this compound

Synthesis of Halogenated this compound Derivatives

Halogenated quinolines are pivotal intermediates, serving as precursors for a variety of functionalizations, particularly through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. nih.govmdpi.com Halogens can be introduced onto the quinoline scaffold either during the ring synthesis or by direct halogenation of the preformed heterocycle.

One synthetic route to a halogenated derivative involves a multi-step process starting from 4-methoxyaniline. This sequence includes cyclization with ethyl acetoacetate to form the quinolinone core, followed by nitration, and finally chlorination using phosphorus oxychloride (POCl₃) to yield 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. atlantis-press.com This method builds the desired halogenated and substituted quinoline from an acyclic precursor.

Alternatively, direct halogenation of the quinoline ring can be achieved. Electrophilic aromatic substitution is a common method for halogenating aromatic rings. chemrxiv.orgresearchgate.net Reagents like N-Bromosuccinimide (NBS) are effective for the bromination of activated aromatic systems, including methoxy-substituted rings. mdma.ch For quinolines, direct iodination can be performed using iodine in the presence of an oxidizing agent. The regioselectivity of these reactions is influenced by the existing substituents; for example, a 6-methoxy group on the quinoline ring directs iodination to the C5-position. scispace.com The 4-methoxy group in this compound is expected to influence the position of electrophilic attack on the benzene portion of the ring system. For substitution at the 4-position, conversion of the corresponding 4-hydroxyquinolinone to a 4-chloroquinoline (B167314) using reagents like POCl₃ is a standard and effective method. mdpi.comgoogle.com

Introduction of Amino and Hydrazinyl Moieties

The introduction of amino and hydrazinyl groups onto the quinoline nucleus is a key transformation for generating compounds with diverse applications. These functional groups are typically installed via nucleophilic aromatic substitution (SₙAr) of a halogenated precursor, most commonly a 4-chloroquinoline derivative. nih.govmdpi.com

The 4-methoxy group of this compound is generally not a good leaving group for standard SₙAr reactions. Therefore, the most common strategy involves a two-step process: first, the conversion of a 4-hydroxy precursor (a quinolinone) to a 4-chloroquinoline, as described in the previous section. mdpi.com Subsequently, the highly reactive 4-chloro derivative is treated with an amine or hydrazine (B178648).

The reaction of 4-chloro-6-methoxy-2-methylquinoline with ammonia or an amine readily displaces the chloride at the 4-position to yield the corresponding 4-amino-6-methoxy-2-methylquinoline. chemicalbook.com This substitution is a well-established method for synthesizing a wide range of 4-aminoquinolines. nih.gov

Similarly, reacting 4-chloroquinolines with hydrazine hydrate (NH₂NH₂·H₂O) effectively produces 4-hydrazinylquinoline derivatives. mdpi.com For instance, 4-chloro-8-methylquinolin-2(1H)-one is readily converted to 4-hydrazino-8-methylquinolin-2(1H)-one. mdpi.com This methodology is applicable to the synthesis of 4-hydrazinyl-6-methoxy-2-methylquinoline from its 4-chloro precursor. sigmaaldrich.com These hydrazinyl derivatives are valuable intermediates for constructing fused heterocyclic systems, such as triazoloquinolines. researchgate.net

| Precursor | Reagent | Product | Reaction Type |

|---|---|---|---|

| 4-Chloro-6-methoxy-2-methylquinoline | Ammonia (or Amine) | 4-Amino-6-methoxy-2-methylquinoline | Nucleophilic Aromatic Substitution |

| 4-Chloro-6-methoxy-2-methylquinoline | Hydrazine Hydrate | 4-Hydrazinyl-6-methoxy-2-methylquinoline | Nucleophilic Aromatic Substitution |

Formation of Quinoline N-Oxides from this compound

The N-oxidation of the quinoline ring is a fundamental derivatization strategy that alters the electronic properties of the heterocycle and serves as a crucial step in various functionalization reactions. The resulting N-oxide can act as a directing group, facilitating regioselective C-H activation, particularly at the C2 and C8 positions. rsc.org

The conversion of a quinoline to its corresponding N-oxide is typically achieved using oxidizing agents. Common reagents for this transformation include peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. More modern and selective methods utilize reagents like dimethyldioxirane (DMDO), which can efficiently oxidize N-containing aromatic heterocycles under mild conditions. nih.gov

The presence of substituents on the quinoline ring can influence the rate of N-oxidation. Electron-donating groups, such as the methoxy (B1213986) and methyl groups in this compound, generally facilitate the reaction by increasing the electron density on the nitrogen atom, making it more susceptible to electrophilic attack by the oxidant. Selective N-oxidation is also possible even in the presence of other oxidizable functional groups, such as aliphatic amines, by employing an in-situ protonation strategy to protect the more basic amine. researchgate.net Once formed, the this compound N-oxide can be used as a substrate for further derivatization, for example, in palladium-catalyzed C-H functionalization reactions. rsc.org

Synthesis of Styrylquinoline Analogues

The synthesis of styrylquinolines, which feature a vinyl linkage between the quinoline core and an aromatic ring, is a significant derivatization that extends the conjugation of the system. A primary method for creating this linkage involves the condensation of an activated methyl group on the quinoline ring with an aromatic aldehyde. chemicalbook.com

The 2-methyl group of this compound is activated by the adjacent nitrogen atom of the heterocyclic ring, making its protons acidic enough to participate in condensation reactions. The reaction is typically carried out by heating the 2-methylquinoline with a substituted or unsubstituted benzaldehyde (B42025). nih.gov This condensation can be performed under various conditions, often in the presence of a dehydrating agent like acetic anhydride (B1165640), which facilitates the elimination of water to form the styryl double bond. nih.gov The reaction generally produces the more stable trans (E) isomer of the styrylquinoline. nih.gov

This method is versatile, allowing for the synthesis of a wide range of styrylquinoline analogues by simply varying the benzaldehyde reactant. For example, indium trichloride (B1173362) has been used as a catalyst for the condensation of 2-methylquinolines with aromatic aldehydes to produce 2,4-distyrylquinolines. nih.gov This strategy provides a direct and efficient route to styryl derivatives from the parent this compound.

Optimization of Synthetic Conditions and Efficiency in this compound Production

The industrial and laboratory-scale production of this compound and its derivatives necessitates a rigorous optimization of synthetic conditions to ensure both economic viability and the high quality of the final product. Efficiency in chemical synthesis is a multifaceted objective, primarily centered on maximizing the reaction yield while simultaneously achieving the highest possible purity. The optimization process involves a systematic investigation of various reaction parameters, including catalysts, solvents, temperature, and reactant ratios, alongside the development of effective purification protocols.

Yield Optimization in Synthesis

Maximizing the yield of this compound is a primary focus in its synthesis. The yield is highly sensitive to the specific reaction conditions employed. Research into the synthesis of various quinoline derivatives has demonstrated that careful selection and optimization of these parameters are crucial for driving the reaction towards the desired product and minimizing the formation of by-products.

Key factors that are typically manipulated to enhance reaction yields include the choice of solvent, the type and concentration of the base or acid catalyst, and the reaction temperature. For instance, in syntheses analogous to the [4+2] annulation for preparing quinoline structures, a systematic evaluation of different bases and solvents can lead to significant improvements in yield. The transition from an inorganic base like Cesium Carbonate (Cs₂CO₃) to an organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can increase the yield, and further optimization of the solvent can provide near-quantitative conversion frontiersin.org. Toluene, for example, has been shown to be a superior solvent in certain base-mediated, catalyst-free protocols for quinoline synthesis, resulting in yields as high as 96% frontiersin.org.

Microwave-assisted synthesis has also emerged as a powerful technique for improving yields and reducing reaction times in the formation of complex quinoline derivatives mdpi.com. In a two-step procedure involving a Povarov cycloaddition reaction followed by an oxidative dehydrogenation, microwave irradiation in the presence of an I₂-DMSO system resulted in a high yield of 89% for a polysubstituted quinoline mdpi.com.

The following table summarizes a typical optimization study for a reaction producing a quinoline derivative, illustrating the impact of various parameters on the final yield frontiersin.org.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Cs₂CO₃ | DCM | RT | 80 |

| 2 | Na₂CO₃ | DCM | RT | <10 |

| 3 | Pyrolidine | DCM | RT | 65 |

| 4 | TEA | DCM | RT | <10 |

| 5 | DBU | DCM | RT | 89 |

| 6 | DBU | DCE | RT | 91 |

| 7 | DBU | THF | RT | 85 |

| 8 | DBU | Toluene | RT | 96 |

| 9 | DBU | CH₃CN | RT | 90 |

| 10 | DBU | EtOAc | RT | 83 |

| 11 | DBU | Toluene | 0 | 92 |

| 12 | DBU | Toluene | 40 | 95 |

This table illustrates the optimization of reaction conditions for the synthesis of a tetrahydroquinoline derivative via [4+2] annulation. DCM: Dichloromethane (B109758), TEA: Triethylamine, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, DCE: 1,2-Dichloroethane, THF: Tetrahydrofuran, EtOAc: Ethyl Acetate (B1210297), RT: Room Temperature. frontiersin.org

Purity Enhancement in Synthetic Procedures

Achieving high purity is as critical as obtaining a high yield. The final purity of this compound is largely dependent on the effectiveness of the post-reaction work-up and purification procedures. These methods are designed to remove unreacted starting materials, catalysts, solvents, and any side products generated during the synthesis.

Commonly employed techniques for the purification of quinoline compounds include extraction, washing, recrystallization, and column chromatography mdpi.commdpi.comgoogle.com. In one synthetic method for 6-methoxyquinoline, the work-up procedure involves neutralizing the reaction mixture, removing resinous material, filtering the solid, and then washing it sequentially with distilled water and ethyl acetate google.com. The aqueous phase is then further extracted with ethyl acetate to recover any dissolved product, and the combined organic phases are subjected to reduced pressure distillation to isolate the final product google.com. This multi-step process resulted in a purity of over 99% as determined by liquid chromatography google.com.

Column chromatography is a particularly powerful technique for separating complex mixtures and isolating the target compound with a high degree of purity mdpi.commdpi.commdpi.com. For instance, the purification of a 2,4-diarylquinoline derivative was successfully achieved using column chromatography with a petroleum ether-ethyl acetate solvent system, yielding the product as a crystalline solid with high purity mdpi.com. Similarly, crude reaction mixtures for other quinoline derivatives are often subjected to silica gel column chromatography to obtain the purified compound mdpi.commdpi.com.

For compounds that are thermally stable, vacuum distillation can be an effective method for purification researchgate.net. Other specialized techniques include recrystallization, which is effective for obtaining high-purity crystalline solids, and high-pressure liquid chromatography (HPLC), which can be used for preparative scale purification to achieve purities greater than 99% researchgate.net. A less common but effective method involves the selective formation of an adduct, such as with urea, which can be separated, purified, and then decomposed to recover the high-purity quinoline google.com.

The following table outlines various purification methods used for quinoline derivatives and their reported outcomes.

| Compound Type | Purification Method(s) | Outcome/Purity |

| Ethoxyquin | Vacuum distillation followed by column chromatography | High purity (>99%) |

| Ethoxyquin Dimer (DM) | Recrystallization from methanol | Preparative scale purity |

| Quinolone Oxidation Product (QI) | High-pressure liquid chromatography (HPLC) | High purity (>99%) |

| 6-Methoxyquinoline | Neutralization, filtration, washing (water & ethyl acetate), extraction, reduced pressure distillation | 99.1-99.2% (LC monitored) |

| 2,4-Diarylquinoline | Column chromatography (petroleum ether-ethyl acetate) | High purity white crystalline solid |

| 2-Methylquinoline | Urea adduct formation, separation, and decomposition | High purity product |

This table summarizes various purification techniques and their effectiveness for different quinoline compounds and their derivatives. mdpi.comgoogle.comresearchgate.netgoogle.com

Biological and Pharmacological Activities of 4 Methoxy 2 Methylquinoline

Antimicrobial Properties

The antimicrobial potential of quinoline (B57606) derivatives has been a subject of considerable research interest. nih.gov Modifications to the quinoline structure, including the addition of methoxy (B1213986) and methyl groups, have been explored to enhance antibacterial and antifungal efficacy.

Antibacterial Activity of 4-Methoxy-2-methylquinoline and its Analogues

Derivatives of this compound have been synthesized and evaluated for their activity against various bacterial strains. For instance, a series of 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-substituted aryl-1'-azetidinyl)quinolines and 8-methoxy-4-methyl-2-amino-(2'-substituted aryl-4'-oxo-1',3'-thiazolidin-3'-yl) quinolines were synthesized and tested for their antibacterial properties. researchgate.net Among these, compounds 10 , 11 , and 16 showed notable antibacterial activity when compared to the standard drug ampicillin. researchgate.net

The position of the methoxy group on the quinoline nucleus has been shown to influence antibacterial activity, with a methoxy group at the 7-position enhancing activity more than a methyl group. jgtps.com Furthermore, the presence of a free carboxylic group at the C3-position is considered essential for antibacterial action. jgtps.com

Some quinoline derivatives have demonstrated potent inhibitory effects against Mycobacterium tuberculosis. Modifications to the quinoline structure have resulted in compounds with minimum inhibitory concentrations (MICs) as low as 0.05 μM, indicating strong antimycobacterial properties.

In a study involving new quinoline derivatives, compounds such as 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid (1-phenyl-ethylidene) hydrazide (M1 ) and its analogues (M2-M5 ) were synthesized and found to be active against various microorganisms. bohrium.com Another study reported that 6-bromo-2-methoxy-4-methylquinoline (B1373295) exhibited significant antimicrobial activity against Gram-positive bacteria, attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

The following table summarizes the antibacterial activity of selected this compound analogues.

| Compound/Derivative | Bacterial Strain(s) | Activity | Reference(s) |

| 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-substituted aryl-1'-azetidinyl)quinolines (10, 11) | Various bacterial strains | Potent antibacterial activity compared to ampicillin | researchgate.net |

| 8-methoxy-4-methyl-2-amino-(2'-substituted aryl-4'-oxo-1',3'-thiazolidin-3'-yl) quinoline (16) | Various bacterial strains | Potent antibacterial activity compared to ampicillin | researchgate.net |

| Quinolines with 7-methoxy group | General bacteria | Enhanced activity | jgtps.com |

| 6-bromo-2-methoxy-4-methylquinoline | Gram-positive bacteria | Significant antimicrobial activity | |

| 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid hydrazide derivatives (M1-M5) | Various microorganisms | Active | bohrium.com |

Antifungal Potential of this compound Derivatives

The antifungal properties of quinoline derivatives have also been an area of active investigation. jgtps.comnih.gov For example, 6-bromo-2-methoxy-4-methylquinoline has shown notable activity against fungi, including Candida albicans.

In a study focused on a series of 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives, the presence of a methoxy group in certain compounds was associated with noteworthy antifungal performance. scielo.org.co Specifically, compound 6g (6-methoxy-4-(4-hydroxi-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline) exhibited the best in vitro activity with MIC values ranging from 32-65 μg/mL against dermatophytes. scielo.org.co This study also highlighted that the introduction of a hydroxyl group on the 4-aryl substituent significantly improved the antifungal activity of the series. scielo.org.co

Furthermore, newly synthesized sulfamidophosphonate derivatives bearing a quinoline moiety have demonstrated excellent antifungal inhibition against Fusarium oxysporum f. sp. lycopersici and Alternaria sp., with some derivatives showing MIC values as low as 0.25 to 1 µg/ml. nih.govresearchgate.net

The table below presents data on the antifungal potential of selected this compound derivatives.

| Compound/Derivative | Fungal Strain(s) | Activity | Reference(s) |

| 6-bromo-2-methoxy-4-methylquinoline | Candida albicans | Demonstrated effectiveness | |

| 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline (6g) | Dermatophytes | MIC: 32-65 μg/mL | scielo.org.co |

| Sulfamidophosphonate derivatives with quinoline moiety (4f, 4g, 4m, 4i) | Fusarium oxysporum f. sp. lycopersici, Alternaria sp. | MIC: 0.25-1 µg/ml | nih.govresearchgate.net |

Antimalarial Activity of this compound Derivatives

The quinoline core is a cornerstone in the development of antimalarial drugs, with chloroquine (B1663885) being a classic example. acs.org Research has explored how modifications to the quinoline ring, including the incorporation of methoxy and methyl groups, affect antimalarial efficacy.

Studies on 6-aminoquinoline (B144246) derivatives have shown that the placement of substituents is crucial for activity. For instance, in a series of 6-(4-diethylamino-1-methylbutylamino)-4-methoxy-2-methylquinoline derivatives, it was found that a methoxy group at either position 5 or 8 is necessary for activity against Plasmodium vinckei. nih.gov Furthermore, no substituent that prevents oxidation is permissible in the para position to this methoxy group for the compound to retain its antimalarial properties. nih.gov

Conflicting reports have appeared in the literature regarding the activity of certain 4-aminoquinoline (B48711) derivatives. rsc.org For example, 4-3'-diethylaminopropylamino-6-methoxyquinaldine was reported to be active in avian malaria in one study, while other reports indicated inactivity for similar compounds. rsc.org Such discrepancies have been attributed to differences in the susceptibility of various plasmodia species to the drugs. rsc.org

The synthesis of endochin-like quinolones (ELQs) has led to the discovery of potent, orally active antimalarial 4(1H)-quinolone-3-diarylethers. nih.govacs.org These compounds have shown low nanomolar IC50 values against multidrug-resistant strains of Plasmodium falciparum. nih.govacs.org

The following table provides an overview of the antimalarial activity of some this compound derivatives.

| Compound/Derivative | Plasmodium Strain(s) | Key Finding | Reference(s) |

| 6-(4-diethylamino-1-methylbutylamino)-4-methoxy-2-methylquinoline derivatives | Plasmodium vinckei | A methoxy group at position 5 or 8 is necessary for activity. | nih.gov |

| 4-3'-diethylaminopropylamino-6-methoxyquinaldine | Avian malaria | Reported to be active. | rsc.org |

| Endochin-like quinolones (ELQs) | Multidrug-resistant Plasmodium falciparum | Low nanomolar IC50 values. | nih.govacs.org |

Anticancer and Cytotoxic Effects

The quinoline scaffold is present in numerous compounds with demonstrated anticancer and cytotoxic properties. neuroquantology.comarabjchem.org The introduction of methoxy and methyl groups can influence these activities, making derivatives of this compound subjects of interest in cancer research.

In Vitro Cytotoxicity against Cancer Cell Lines

Various derivatives of this compound have been evaluated for their cytotoxic effects against a range of human cancer cell lines. For example, a series of 5,6,7-trimethoxy quinolines were synthesized and tested against human cancer cell lines including A2780, A2780/RCIS, MCF-7, and MCF-7/MX. nih.gov Compounds 7e , 7f , and 7g from this series exhibited cytotoxic activity with IC50 values ranging from 5.02-35.75 μM. nih.gov

In another study, a novel quinoline derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2 ), displayed extremely high antiproliferative activity in the NIH-NCI 60 human tumor cell line panel, with GI50 values in the low to subnanomolar range (10⁻¹⁰ M level). nih.gov This compound showed broad-spectrum efficacy against various cancer cell lines, including those of non-small cell lung, CNS, melanoma, ovarian, renal, and breast cancers. nih.gov

The cytotoxic potential of quinoline derivatives has also been linked to their ability to inhibit tubulin polymerization. nih.gov For instance, compound 4c (a trimethoxy-substituted pyridin-2-one derivative) demonstrated potent cytotoxic activity against a wide array of tumor cells, including leukemia, non-small cell lung cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov

The table below summarizes the in vitro cytotoxicity of selected this compound derivatives.

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference(s) |

| 5,6,7-trimethoxy quinoline derivatives (7e, 7f, 7g) | A2780, A2780/RCIS, MCF-7, MCF-7/MX | IC50: 5.02-35.75 μM | nih.gov |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2) | NIH-NCI 60 panel | GI50: 10⁻¹⁰ M level | nih.gov |

| Pyridin-2-one derivative 4c (trimethoxy-substituted) | Leukemia, Lung, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Potent cytotoxic activity | nih.gov |

Investigations into Antitumor Potential

Beyond in vitro studies, some this compound derivatives have been investigated for their in vivo antitumor potential. The promising anticancer lead, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2 ), was found to inhibit tumor growth by 62% in mice at a dose of 1.0 mg/kg without obvious signs of toxicity. nih.gov Mechanistic studies on xenograft tumor tissues revealed that this compound inhibited tumor cell proliferation, induced apoptosis, and disrupted tumor vasculature. nih.gov

The antitumor effects of certain quinoline derivatives have been assessed across the NCI's 60 tumor cell lines, with some compounds showing more potential than the established drug gefitinib (B1684475) in several tested cell lines. arabjchem.org The development of novel quinoline derivatives continues to be a promising avenue for discovering new anticancer agents. neuroquantology.com

Enzyme Inhibition Activities

Derivatives of the quinoline core structure have been identified as potent inhibitors of various enzymes, playing crucial roles in different pathological conditions. The following sections detail the inhibitory activities of this compound-related compounds against several key enzymatic targets.

Histone Deacetylase (HDAC) Inhibition by 4-Chloro-6-methoxy-2-methylquinoline

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy. nih.govnih.gov The compound 4-Chloro-6-methoxy-2-methylquinoline, a derivative of the core structure, has been identified as an inhibitor of HDACs. biosynth.com

This particular quinoline derivative is not only an HDAC inhibitor but also serves as a key chemical intermediate in the synthesis of more complex molecules designed as dual-acting HIV latent-reversing agents. nih.govrsc.org Research has indicated that 4-Chloro-6-methoxy-2-methylquinoline can act synergistically with pyridoxal (B1214274) 5'-phosphate (P5P), a form of vitamin B6, to inhibit HDACs and has been shown to reactivate latent HIV. biosynth.com Furthermore, this compound has demonstrated potential in preclinical settings related to chronic hepatitis B virus infection. biosynth.com The general pharmacophore model for HDAC inhibitors often includes a cap group, a linker, and a zinc-binding group, and various quinoline structures have been explored as effective cap moieties. tandfonline.comfrontiersin.org

Table 1: Summary of HDAC Inhibition by 4-Chloro-6-methoxy-2-methylquinoline

| Compound | Activity | Related Findings |

| 4-Chloro-6-methoxy-2-methylquinoline | Inhibits Histone Deacetylases (HDACs). biosynth.com | Shows synergistic HDAC inhibition with P5P; used in synthesis of dual-acting HIV latency-reversing agents. biosynth.comnih.gov |

Inhibition of DNA Gyrase and Topoisomerase IV

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that control DNA topology and are validated targets for antibacterial agents. nih.govpatsnap.com They manage DNA supercoiling and untangle replicated chromosomes, processes vital for bacterial DNA replication and transcription. patsnap.com The quinoline class of compounds, particularly fluoroquinolones, are well-known for targeting these enzymes. nih.gov They function by stabilizing the enzyme-DNA complex, which leads to double-strand breaks in the bacterial DNA and subsequent cell death. patsnap.com

Several studies have demonstrated that various quinoline derivatives are potent inhibitors of these bacterial enzymes. For instance, novel quinoline derivatives have shown significant inhibitory activity against E. coli DNA gyrase. nih.gov Similarly, other research has highlighted 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives and quinoline acetohydrazide-hydrazone derivatives as powerful inhibitors of S. aureus DNA gyrase A. colby.edursc.org The dual-targeting capability of some quinolines, such as 2-chloro-8-methoxy-3-methylquinoline, against both DNA gyrase and topoisomerase IV reduces the likelihood of bacterial resistance. smolecule.com

Table 2: DNA Gyrase and Topoisomerase Inhibitory Activity of Selected Quinoline Derivatives

| Compound Class | Target Enzyme | Potency (IC₅₀) | Reference |

| Novel Quinoline Derivative (14) | E. coli DNA Gyrase | 3.39 µM | nih.gov |

| 5,7-dichloro-2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol (4h) | S. aureus DNA Gyrase A | 0.214 µg/mL | colby.edu |

| Pyrano[3,2-c]quinoline Derivative | DNA Gyrase | 40.76 µM | rsc.org |

| Quinoline Acetohydrazide-hydrazone (9m) | S. aureus DNA Gyrase A | 0.14 mg/mL | rsc.org |

Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Carbonic anhydrases (CAs) are ubiquitous metalloenzymes involved in various physiological processes. Both enzymes are important therapeutic targets. Studies have revealed that substituted quinoline derivatives can act as effective inhibitors of both AChE and human carbonic anhydrase isoforms (hCA I and hCA II). nih.govresearchgate.net

A series of tested quinoline derivatives displayed potent inhibition against AChE with inhibition constants (Ki) in the nanomolar range. nih.govresearchgate.net The same set of compounds also effectively inhibited hCA I and hCA II. nih.govresearchgate.net More specifically, rationally designed quinoline-O-carbamate derivatives have been synthesized as dual inhibitors of AChE and butyrylcholinesterase (BuChE), another related enzyme. tandfonline.com Molecular docking studies have further supported the potential for quinoline derivatives to act as inhibitors of these enzymes. researchgate.netmdpi.com

Table 3: AChE and CA Inhibitory Activities of Quinoline Derivatives

| Enzyme Target | Inhibition Constant (Ki) / Potency (IC₅₀) | Reference |

| Acetylcholinesterase (AChE) | Ki: 5.51–155.22 nM | nih.govresearchgate.net |

| Human Carbonic Anhydrase I (hCA I) | Ki: 46.04–956.82 nM | nih.govresearchgate.net |

| Human Carbonic Anhydrase II (hCA II) | Ki: 54.95–976.93 nM | nih.govresearchgate.net |

| eeAChE (Compound 3f) | IC₅₀: 1.3 µM | tandfonline.com |

| eqBuChE (Compound 3f) | IC₅₀: 0.81 µM | tandfonline.com |

BET Bromodomain Inhibition

The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, thereby regulating gene transcription. nih.govacs.org The inhibition of BET proteins, particularly BRD4, has become a significant therapeutic strategy in oncology and other diseases. oncotarget.commit.edu

A quinoline-based compound, 8-methoxy-6-methylquinolin-4-ol (B1347527) (MMQO), which is structurally similar to this compound, has been identified as a novel BET bromodomain inhibitor. asm.org This compound was shown to interact with the BET family protein BRD4 and is capable of reactivating latent HIV-1 transcription, a characteristic shared with other known BET inhibitors like JQ1. asm.org Furthermore, a more complex derivative incorporating a 6-methoxy-2-methyl-quinoline moiety, compound 31 , was designed as a potent and selective BET inhibitor. nih.govacs.org This compound demonstrated high binding affinities for BET proteins and showed significant antitumor activity in preclinical models. nih.govacs.org

Table 4: BET Bromodomain Inhibitory Activity of Quinoline-Related Compounds

| Compound | Target | Activity | Key Finding | Reference |

| 8-methoxy-6-methylquinolin-4-ol (MMQO) | BRD4 | BET Inhibitor | Reactivates latent HIV-1. | asm.org |

| Compound 31 * | BET Proteins | High Binding Affinity | Potent and orally active BET inhibitor with antitumor effects. | nih.govacs.org |

*4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole

Inhibition of Hepatitis B Virus (HBV) Replication

The hepatitis B virus (HBV) is a DNA virus that causes significant liver disease. Quinoline derivatives have been investigated as non-nucleoside agents for their ability to inhibit HBV replication. nih.gov Research has focused on their capacity to reduce the secretion of HBV surface antigen (HBsAg) and HBV e antigen (HBeAg), and to block the replication of HBV DNA in liver cell lines. nih.gov

A series of 4-aryl-6-chloro-quinoline derivatives were synthesized and evaluated for their anti-HBV properties. nih.gov Several of these compounds demonstrated significant inhibition of HBV DNA replication, with potencies comparable to the established antiviral drug tenofovir. nih.gov Another study identified a quinoline compound, II2-9, as a capsid assembly modulator with an effective concentration (EC₅₀) in the low micromolar range for inhibiting HBV replication. mdpi.com Additionally, 4-Chloro-6-methoxy-2-methyl-quinoline has been noted for its promising results in preclinical models of chronic HBV infection. biosynth.com

Table 5: Anti-HBV Activity of Selected Quinoline Derivatives

| Compound Class/Name | Activity | Potency (IC₅₀ / EC₅₀) | Reference |

| 4-aryl-6-chloro-quinolines (9 compounds) | Inhibition of HBV DNA replication | IC₅₀: 4.4–9.8 µM | nih.gov |

| Quinoline (II2-9) | Inhibition of HBV replication | EC₅₀: 1.8 µM | mdpi.com |

Other Reported Biological Activities of Related Quinoline Systems

The quinoline scaffold is pleiotropic, with derivatives exhibiting a wide range of biological activities beyond specific enzyme inhibition. This versatility has made them a cornerstone in medicinal chemistry. nih.govarabjchem.org

Anticancer and Antiproliferative Activity: Numerous quinoline derivatives have demonstrated significant anticancer properties. arabjchem.org They can induce apoptosis, disrupt cell migration, and arrest the cell cycle in various cancer cell lines, including breast, colon, and lung cancer. nih.govarabjchem.org For example, certain substituted quinolines have shown potent antiproliferative effects with IC50 values ranging from 2 to 50 μg/ml. researchgate.net

Antimicrobial Activity: The quinoline core is central to many antibacterial and antifungal agents. nih.govmdpi.com Substituted quinolines have shown selective antimicrobial activities against both Gram-positive and Gram-negative pathogenic bacteria, with minimum inhibitory concentration (MIC) values reported between 62.50 and 250 μg/ml. nih.govresearchgate.net

Anti-inflammatory Activity: Certain quinoline derivatives possess anti-inflammatory properties. ontosight.ai For instance, quinoline-O-carbamate derivatives have been shown to decrease the production of inflammatory mediators such as IL-6, IL-1β, and nitric oxide (NO). tandfonline.com

Antiviral Activity: Beyond HBV, quinoline derivatives have shown efficacy against a range of other viruses. nih.gov These include HIV, Ebola virus, Hepatitis C virus (HCV), and Zika virus (ZIKV). nih.govresearchgate.net The reactivation of latent HIV by quinoline-based BET inhibitors is a notable example of this activity. asm.org

Antimalarial Activity: Historically, quinoline alkaloids like quinine (B1679958) are among the most famous antimalarial drugs. This legacy continues with synthetic quinolines such as chloroquine and mefloquine (B1676156) remaining important in the treatment and prevention of malaria. nih.gov

Anti-inflammatory and Analgesic Properties

Quinoline derivatives are recognized for their potential as anti-inflammatory and analgesic agents. derpharmachemica.commdpi.com Research into various substituted quinolines has demonstrated that these compounds can exhibit significant activity in models of inflammation and pain.

The anti-inflammatory and analgesic potential is often linked to specific structural features. For instance, studies on furanone derivatives attached to a quinoline moiety have shown that the presence of a methoxy group on the quinoline nucleus contributes to good anti-inflammatory activity. researchgate.net Similarly, isopropylamides of 2-methoxy- and 2-ethoxy-4-quinolinecarboxylic acid have demonstrated both anti-inflammatory and analgesic effects. sci.am While these studies focus on more complex derivatives, they highlight the importance of the methoxy-quinoline core in achieving these biological effects. Other research has identified certain 2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid amides and 2-anilino-4-quinolinecarboxylic acid derivatives with pronounced anti-inflammatory and analgesic activity. sci.am The collective findings suggest that the this compound scaffold is a promising starting point for the development of new anti-inflammatory and analgesic drugs.

Antiviral Activity, Including HIV-1 Latency Reversal

A significant area of research for quinoline derivatives is in antiviral applications, particularly in the context of Human Immunodeficiency Virus (HIV). The "shock and kill" strategy is a therapeutic approach aimed at eradicating latent HIV reservoirs, which are not affected by standard antiretroviral therapy. rsc.orgmdpi.com This strategy requires latency-reversing agents (LRAs) to reactivate the dormant virus, making it vulnerable to elimination. mdpi.comresearchgate.net

A 2-methylquinoline (B7769805) derivative known as antiviral 6 (AV6) has been identified as a compound that can induce the expression of latent HIV-1 and works synergistically with other agents like histone deacetylase (HDAC) inhibitors to reverse HIV latency. rsc.org The development of analogues of AV6 has provided insight into the structure-activity relationship of these compounds. For example, the synthesis of various derivatives has shown that substitutions at the 6-position of the quinoline ring are critical for activity. rsc.org

The table below summarizes the activity of several AV6 derivatives in reactivating latent HIV-1 in J-Lat A2 cells, demonstrating the sensitivity of the molecule's potency to structural changes, particularly at the R¹ position (the 6-position of the quinoline ring).

| Compound | R¹ Group | Substituents (R³ & R⁴) | GFP Expression (%) at 10 µM |

|---|---|---|---|

| 7a (AV6) | 6-Methoxy | 3',4'-dichloro | 57.0 ± 1.2 |

| 7f | 6-Ethoxy | 3',4'-dichloro | 47.3 ± 3.3 |

| 7g | 6-Ethoxy | 4'-chloro | 14.5 ± 1.5 |

| 7h | 6-Ethoxy | 3'-chloro | 39.9 ± 2.1 |

| 7i | 6-Ethoxy | Unsubstituted | 25.4 ± 1.8 |

| 7o-7s | 6-Isoproyloxy | Various | No effect |

These findings underscore that a 6-methoxy group, closely related to the 4-methoxy structure of the title compound, is highly favorable for potent HIV-1 latency reversal. rsc.orgresearchgate.net Further studies have identified other quinoline compounds, such as 8-methoxy-6-methylquinolin-4-ol (MMQO), that also reactivate viral transcription, functioning as bromodomain and extraterminal domain protein family inhibitors (BETi). nih.gov

Antiparasitic Activity (e.g., Anti-Leishmania)

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. semanticscholar.org The search for new, effective, and less toxic treatments is a global health priority. semanticscholar.org Quinoline derivatives have long been investigated for their antiparasitic properties.

Specifically, derivatives of 4-methylquinoline (B147181) (lepidine) that also contain a methoxy group have shown activity against Leishmania. griffith.edu.au A prominent example is Sitamaquine (formerly WR6026), which is 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-4-methylquinoline. parasite-journal.orgscispace.com Sitamaquine, an 8-aminoquinoline (B160924) discovered by the Walter Reed Army Institute of Research, has been developed as an oral treatment for visceral leishmaniasis (VL). scispace.com It was found to be 708 times more active than meglumine (B1676163) antimoniate against L. donovani in hamster models. parasite-journal.orgscispace.com

The development of other 2,4-disubstituted 6-methoxy-8-aminoquinoline analogues has also yielded compounds with significant activity against Leishmania donovani. nih.gov While research on the direct anti-leishmanial activity of this compound is not specified, the potent activity of structurally similar compounds like Sitamaquine highlights the potential of the methoxy-methylquinoline scaffold in antiparasitic drug discovery.

| Compound | Parasite | Activity Metric | Finding |

|---|---|---|---|

| Sitamaquine (a 6-methoxy-4-methylquinoline (B1630382) derivative) | Leishmania donovani (amastigotes) | ED₅₀ | 2.9 to 19.0 µM |

| Sitamaquine | Leishmania donovani (in hamsters) | Relative Activity | 708 times more active than meglumine antimoniate. scispace.com |

| 2-methylquinoline-4-carboxylic acid (Q1) | Leishmania donovani (promastigotes) | IC₅₀ | Most active among a series of tested quinoline-4-carboxylic acids. semanticscholar.org |

Antioxidant Potential

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. Certain quinoline derivatives have been shown to possess antioxidant properties. Studies have focused on 4-thio derivatives of quinoline, which have demonstrated significant antiradical and antioxidant effects. ukrbiochemjournal.org

For example, (8-methoxy-2-methylquinoline-4-ilthio)-carboxylic acids were studied for their biological action in a model of acute toxic hepatitis, where they exhibited a membrane-stabilizing effect, a property often associated with antioxidant activity. biopolymers.org.ua Furthermore, 2-Methyl-6-methoxy-4-quinolyl thio sodium acetate (B1210297) has been specifically noted for its antioxidant activity. biopolymers.org.ua Research on alkoxy derivatives of (quinoline-4-ylthio)carboxylic acids has established that these compounds exhibit pronounced antioxidant effects and can function as preventive antioxidants. ukrbiochemjournal.org Derivatives of 6-Methoxy-2-methylquinolin-4-ol have also been shown to possess antioxidant properties that are dependent on their specific structural features.

While these findings primarily relate to thio- or hydroxy-derivatives, they suggest that the core quinoline structure, including methoxy-methyl substituted variants, is a viable scaffold for developing compounds with significant antioxidant potential.

Mechanistic Insights into the Biological Actions of 4 Methoxy 2 Methylquinoline

Interactions with Biological Macromolecules

The biological activity of a compound is intrinsically linked to its ability to interact with essential macromolecules within the body. For 4-Methoxy-2-methylquinoline, a heterocyclic aromatic compound, these interactions are fundamental to understanding its potential pharmacological effects. The specific nature of these interactions, from binding to enzymes and receptors to intercalating with genetic material, dictates the compound's downstream cellular impact.

The quinoline (B57606) scaffold, of which this compound is a derivative, is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. Diaryl-substituted quinoline scaffolds, for instance, are recognized for their inhibitory properties against important enzyme targets such as EGFR/FAK kinase and cyclooxygenase-2. mdpi.com

Research into related quinoline and quinazoline (B50416) structures provides insights into potential targets. For example, a novel series of 4-anilinoquinazolines was identified as potent inducers of apoptosis that function by inhibiting tubulin polymerization. nih.gov Another study on a quinoxaline-based derivative demonstrated potent anticancer activity through the inhibition of Topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription. tandfonline.com Furthermore, certain 4-aminoquinoline (B48711) derivatives have been specifically designed and synthesized as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in immune signaling pathways. nih.gov While these studies were not conducted on this compound itself, they highlight the types of enzymes and receptors that this class of compounds is known to target. The methoxy (B1213986) and methyl substitutions on the quinoline ring of this compound would modulate the electronic and steric properties, influencing its specific binding affinities for such targets.

DNA intercalation is a significant mechanism of action for many cytotoxic and antitumor agents. This process involves the insertion of a planar molecule between the base pairs of the DNA double helix, leading to conformational changes that can disrupt DNA replication and transcription. The planar aromatic structure of the quinoline ring system is well-suited for such interactions.

Studies on related methoxy-quinoline derivatives have demonstrated this capability. For example, 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), a compound with known antitumor activities, is believed to exert its effects through intercalation into DNA. nih.gov This intercalation is thought to promote the formation of protein-associated DNA-strand breaks, likely mediated by topoisomerase enzymes. nih.gov Similarly, other natural products containing a 4-methoxypyrrolic structure have been shown to bind DNA, with a preference for intercalation at AT-rich sites from the minor groove. nih.gov While the neutral precursor to one of these compounds showed no measurable DNA binding, the charged structures were essential for affinity, indicating the importance of specific electronic configurations for interaction with the DNA helix. nih.gov These findings suggest that this compound, possessing a planar methoxy-substituted aromatic system, has the structural prerequisites for DNA intercalation, a mechanism that could underpin potential biological activities.

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs and endogenous molecules. bioinformaticsreview.comnih.gov The extent to which a compound binds to HSA can significantly influence its pharmacokinetic profile, including its distribution, metabolism, and excretion. bioinformaticsreview.com HSA is a 585-amino acid protein with a heart-shaped structure containing three primary domains, each with subdomains that form hydrophobic pockets capable of binding aromatic and heterocyclic ligands. bioinformaticsreview.com

The binding of drugs to HSA is a reversible process, and a dynamic equilibrium exists between the bound and unbound fractions of the drug in the plasma. Only the unbound fraction is generally considered pharmacologically active, as it is free to diffuse across cell membranes and interact with its target sites. bioinformaticsreview.com The affinity of a compound for HSA can therefore affect its biological half-life; the bound portion acts as a circulating reservoir from which the drug is slowly released. bioinformaticsreview.com

While direct studies on the binding of this compound to Human Serum Albumin are not extensively detailed in the available literature, the general principles of drug-protein interactions are well-established. Compounds with structural similarities, such as certain uremic toxins, have been shown to bind to HSA with high affinity. bioinformaticsreview.com Given its chemical nature as a heterocyclic aromatic compound, it is plausible that this compound would exhibit some degree of binding to the hydrophobic pockets of HSA. The precise affinity and binding site would be determined by its specific structural and electronic features.

Table 1: Overview of Potential Molecular Interactions

| Interaction Type | Potential Target/Partner | Implied Consequence | Supporting Evidence from Related Compounds |

| Enzyme Inhibition | Tubulin, Topoisomerase II, RIPK2 | Disruption of cell division, DNA replication, immune signaling | nih.govtandfonline.comnih.gov |

| DNA Interaction | DNA Double Helix | Inhibition of DNA synthesis and replication | nih.govnih.gov |

| Protein Binding | Human Serum Albumin (HSA) | Altered pharmacokinetics and bioavailability | bioinformaticsreview.comnih.gov |

Structure Activity Relationship Sar Studies of 4 Methoxy 2 Methylquinoline Analogues

Impact of Substituent Modifications on Biological Activity and Potency

The biological activity of the quinoline (B57606) scaffold is highly sensitive to the nature and position of its substituents. wikipedia.org Modifications to the core structure of 4-Methoxy-2-methylquinoline can dramatically alter its potency and spectrum of activity. Research on related quinoline and quinazoline (B50416) derivatives has shown that even minor changes can lead to significant shifts in biological function. mdpi.com

For instance, in the development of quinoline-based anticancer agents, the introduction of different aryl groups at the 2-position has been a common strategy. nih.gov Studies on 6-methoxy-2-arylquinolines revealed that the substitution pattern on the aryl ring directly influences their activity as P-glycoprotein (P-gp) inhibitors. nih.gov Similarly, the addition of various electronically diverse substituents to the quinoline moiety in combretastatin (B1194345) A-4 analogues resulted in compounds with a wide range of antiproliferative activities. mdpi.com

The introduction of halogen atoms, such as fluorine or bromine, to the quinoline or related heterocyclic systems has been shown to enhance biological activity in certain contexts. mdpi.com This is often attributed to the ability of halogens to modulate factors like lipophilicity and electronic distribution, which can improve target binding or cell permeability. nbinno.com In contrast, the addition of methyl or methoxyl groups can have variable effects, sometimes increasing and sometimes decreasing activity depending on their position and the specific biological target. mdpi.comnih.gov

| Modification Site | Substituent Type | Observed Impact on Activity | Example Scaffold/Target |

|---|---|---|---|

| Position 2 | Aryl groups | Modulates P-glycoprotein inhibition activity. nih.gov | 6-Methoxy-2-arylquinolines |

| General (Quinoline Ring) | Halogens (F, Br) | Can improve activity by altering lipophilicity and electronic properties. mdpi.com | 4-Stilbenylamino quinazolines |

| Position 4 | Hydroxymethyl | Key role in P-glycoprotein efflux inhibition. nih.gov | 6-Methoxy-2-arylquinolines |

| Position 6 (of Chromones) | Methyl vs. Methoxy (B1213986) | Methyl group showed significantly higher cholinesterase inhibitory activity than methoxy. nih.gov | Chromone-quinoline derivatives |

| General (Quinoline Ring) | Cyclic linkers (e.g., oxadiazole) | Can produce potent tubulin polymerization inhibitors. mdpi.com | Combretastatin A-4 analogues |

Role of the Methoxy Group at Position 4 in Pharmacological Efficacy

The methoxy group is a prevalent substituent in many natural products and approved drugs, valued for its ability to influence ligand-target binding, physicochemical properties, and pharmacokinetic parameters. nih.govresearchgate.net In the context of this compound, the methoxy group at the C4 position is expected to play a crucial role in its pharmacological profile.

A methoxy group can act as a hydrogen bond acceptor, which can be critical for anchoring a molecule within the active site of a biological target. nih.govresearchgate.net For example, in studies of P-gp inhibitors, the oxygen atom of a methoxy moiety was shown to form a hydrogen bond with the side chain of a glutamine residue (Gln986) in the target protein. nih.gov Furthermore, its methyl group can participate in hydrophobic interactions, further stabilizing the ligand-protein complex. nih.gov

The electronic properties of the methoxy group also influence the reactivity and binding affinity of the entire molecule. As an electron-donating group, it can modulate the electron density of the quinoline ring system, which can be important for interactions such as π-π stacking with aromatic amino acid residues in a target protein. nih.gov The position of the methoxy group is also critical; studies on other aromatic systems have shown that altering its location (e.g., from para to meta or ortho) can significantly change the biological activity of the compound. mdpi.com While direct studies on this compound are limited, research on related tetrahydroquinoline derivatives targeting Lysine-specific demethylase 1 (LSD1) highlights the importance of substitutions on the quinoline core for achieving potent inhibition, suggesting that the C4-methoxy group is a key determinant of activity. aminer.org

Influence of the Methyl Group at Position 2 on Biological Activity

The methyl group at the C2 position of the quinoline ring is another key structural feature that influences the biological activity of this compound. Its contribution can be understood in terms of steric and electronic effects.

Stereochemical Considerations in SAR Studies (if applicable to future research)

The parent compound, this compound, is an achiral molecule and therefore does not have stereoisomers. However, stereochemistry would become a critical consideration in future SAR studies if chiral centers are introduced into the molecule through derivatization.

For example, if substituents with stereocenters were to be added to the quinoline core or to the existing methyl or methoxy groups, the resulting diastereomers or enantiomers would need to be separated and evaluated independently. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. One enantiomer might be highly active while the other is inactive or even produces undesirable effects.

An example from a related field involves 4-aminoquinazoline derivatives, where the stereochemistry of a cyclohexylamino substituent at the C4 position was crucial for high affinity and selectivity as an ORL1 antagonist. nih.gov Therefore, should future drug design efforts lead to chiral analogues of this compound, a thorough investigation of their stereochemical properties would be essential for optimizing pharmacological efficacy.

Design Principles for Enhanced Potency and Selectivity based on SAR

Based on SAR studies of quinoline and related heterocyclic compounds, several design principles can be formulated to guide the synthesis of more potent and selective analogues of this compound.

Strategic Substitution on the Quinoline Core: The introduction of specific functional groups at various positions of the quinoline ring is a proven strategy. For example, incorporating a fluorine atom at the C6 position and a suitable cyclic amine at the C7 position has been highly effective in developing potent quinolone antibiotics. mdpi.com For anticancer activity, creating diarylurea and diarylamide derivatives has led to potent C-RAF kinase inhibitors. nih.gov The key is to match the substituent's properties (electronic, steric, lipophilic) to the requirements of the specific biological target.

Modification of the C4-Methoxy Group: While the methoxy group itself is often beneficial, converting it to other functionalities could enhance activity. For example, replacing the methoxy group with a hydroxymethyl group was found to be a key determinant for P-gp efflux inhibition in a series of 6-methoxy-2-arylquinolines. nih.gov This suggests that exploring small, polar, hydrogen-bond-donating groups at the C4 position could be a fruitful strategy for certain targets.

Bioisosteric Replacement and Hybridization: Another approach involves replacing parts of the molecule with bioisosteres—groups with similar physical or chemical properties that can produce similar biological effects. For example, the quinolyl moiety itself has been used as a bioisosteric replacement for the B-ring of combretastatin A-4 to create potent tubulin inhibitors. mdpi.com Furthermore, creating hybrid molecules that combine the quinoline scaffold with other known pharmacophores can lead to multi-target agents or compounds with novel mechanisms of action. mdpi.commdpi.com Analyzing the pharmacophoric features of known inhibitors for a specific target can guide the design of new hybrid derivatives. nih.gov

By applying these principles, medicinal chemists can rationally design and synthesize new analogues of this compound with a higher probability of possessing desired biological activities. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name | Chemical Family/Class |

|---|---|

| This compound | Quinoline Derivative |

| Combretastatin A-4 | Stilbenoid |

| Fluorine | Halogen |

| Bromine | Halogen |

| Glutamine | Amino Acid |

Computational and in Silico Approaches in 4 Methoxy 2 Methylquinoline Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govresearchgate.net This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Molecular docking simulations are instrumental in identifying the most probable binding sites within a biological target. The process involves placing the ligand, such as 4-Methoxy-2-methylquinoline, into the active site of a target protein and evaluating various possible binding poses. The algorithm calculates the most stable conformation based on scoring functions that estimate the binding energy.

For instance, in studies of related quinoline (B57606) derivatives, docking simulations have been used to elucidate how these molecules interact with the active sites of enzymes. rsc.orgmdpi.com These simulations reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues of the protein. semanticscholar.org A study on methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, a structurally similar compound, used molecular docking to predict its interactions and inhibitory potential against Hepatitis B Virus replication. nih.govmdpi.com Such analyses for this compound would involve docking it against various potential protein targets to identify which residues it interacts with, thereby suggesting its possible mechanism of action. The binding model can be assessed from G-scores, with the best poses revealing the specific interactions and their distances.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). nih.gov A lower binding energy typically indicates a more stable ligand-receptor complex and, consequently, a higher potential inhibitory activity. nih.gov These predicted affinities help in prioritizing compounds for synthesis and experimental testing.

Studies on various quinoline-based inhibitors have successfully used docking to predict their potential to inhibit specific targets. For example, docking studies on 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer target CB1a yielded binding affinities ranging from -5.3 to -6.1 kcal/mol, indicating favorable interactions. nih.gov Similarly, for this compound, docking simulations could be employed to calculate its binding affinity against a panel of kinases or other enzymes, providing a quantitative prediction of its inhibitory potency and selectivity. This in silico screening allows for the rapid evaluation of its potential as an inhibitor for various diseases before committing to resource-intensive laboratory work.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. rsc.orgnih.gov These methods are used to calculate a wide range of molecular properties from first principles.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It is widely used to calculate the optimized geometry, vibrational frequencies, and electronic properties of molecules like quinoline derivatives. mdpi.comresearchgate.net For example, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to determine the molecular structure and fundamental vibrational frequencies of the related compound 2-(4-methoxybenzyloxy)-4-methylquinoline. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic excitation energies and UV-Visible absorption spectra. rsc.orgscirp.org This method is valuable for understanding the photophysical properties of compounds. For the parent quinoline molecule, TD-DFT has been used to study the nature of electronic transitions between the frontier molecular orbitals (HOMO and LUMO). scirp.org Applying TD-DFT to this compound would allow for the prediction of its absorption spectra and provide insights into its electronic transition properties.

The electronic properties of a molecule are key to understanding its reactivity and interaction with other molecules.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netwuxibiology.com For many quinoline derivatives, the HOMO-LUMO gap has been calculated to understand charge transfer interactions within the molecule. scirp.org

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net These maps are useful for predicting how a molecule will interact with biological receptors or other reactants. researchgate.net In MEP diagrams, red-colored regions indicate negative electrostatic potential (electron-rich), while blue regions indicate positive potential (electron-poor).

Natural Bond Orbital (NBO) : NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.eduwisc.edu It examines charge transfer or conjugative interactions by evaluating the stabilization energy (E(2)) associated with delocalization from a filled donor NBO to an empty acceptor NBO. molfunction.com This analysis helps in understanding the stability arising from hyperconjugative interactions and charge delocalization.

The following table presents representative data from a DFT study on the related compound 2-(4-methoxybenzyloxy)-4-methylquinoline, illustrating the types of electronic properties that can be calculated for this compound. researchgate.net

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -5.75 eV |

| LUMO Energy | -1.12 eV |

| Energy Gap (ΔE) | 4.63 eV |

| Hardness (η) | 2.31 eV |

| Softness (S) | 0.21 eV⁻¹ |

| Electronegativity (χ) | 3.43 eV |

DFT calculations can also be used to derive important thermodynamic parameters such as standard heat capacities (C), entropy (S), and enthalpy changes (H) at different temperatures. researchgate.net These parameters are crucial for understanding the stability of molecules and predicting the feasibility and spontaneity of chemical reactions. By calculating these properties, researchers can gain insights into the thermodynamic profile of reactions involving this compound. Studies on quinoline and its derivatives have successfully used DFT to calculate these parameters, revealing correlations between the thermodynamic properties and temperature. scirp.orgresearchgate.net

The table below, based on findings for 2-(4-methoxybenzyloxy)-4-methylquinoline, exemplifies the kind of thermodynamic data that can be generated. researchgate.net

| Temperature (K) | Heat Capacity (C) (cal mol⁻¹ K⁻¹) | Entropy (S) (cal mol⁻¹ K⁻¹) | Enthalpy (H) (kcal mol⁻¹) |

|---|---|---|---|

| 100 | 32.89 | 96.25 | 2.28 |

| 200 | 58.98 | 125.43 | 6.85 |

| 298.15 | 84.15 | 151.27 | 13.84 |

| 400 | 105.78 | 177.34 | 23.41 |

| 500 | 122.65 | 201.21 | 35.09 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the biological effect of a molecule is directly related to its structural, physicochemical, and electronic properties. By developing a robust QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.